BenchChemオンラインストアへようこそ!

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Lipophilicity CNS drug design mGluR5 PAM

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 1710293-36-9) is a disubstituted 1,2,4-oxadiazole heterocycle bearing an N-ethylpyrrole at the 3-position and a piperidin-3-yl group at the 5-position. With a molecular formula of C₁₃H₁₈N₄O, a molecular weight of 246.31 g/mol, and a computed XLogP3 of approximately 2.0, this compound occupies a distinct lipophilicity window relative to its closest N-alkylpyrrole analogs.

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
Cat. No. B15058236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1C2=NOC(=N2)C3CCCNC3
InChIInChI=1S/C13H18N4O/c1-2-17-8-4-6-11(17)12-15-13(18-16-12)10-5-3-7-14-9-10/h4,6,8,10,14H,2-3,5,7,9H2,1H3
InChIKeyDNFPDPZFCCIGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole – Procurement-Ready Heterocyclic Building Block with Defined Physicochemical Differentiation


3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 1710293-36-9) is a disubstituted 1,2,4-oxadiazole heterocycle bearing an N-ethylpyrrole at the 3-position and a piperidin-3-yl group at the 5-position [1]. With a molecular formula of C₁₃H₁₈N₄O, a molecular weight of 246.31 g/mol, and a computed XLogP3 of approximately 2.0, this compound occupies a distinct lipophilicity window relative to its closest N-alkylpyrrole analogs [1]. The 1,2,4-oxadiazole core is a recognized scaffold in metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM) drug discovery programs, as evidenced by multiple patent families covering pyrrole-oxadiazole-piperidine architectures [2].

Why 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Cannot Be Replaced by Its N-Methyl or N-Unsubstituted Pyrrole Analogs


Within the pyrrole-oxadiazole-piperidine chemotype, the N-alkyl substituent on the pyrrole ring is not a passive spectator. The ethyl group in the target compound increases the computed LogP by approximately 0.48 units relative to the N-methyl analog (LogP 2.025 vs 1.5421) , which translates to a roughly threefold difference in computed octanol-water partition coefficient. This lipophilicity increment directly affects passive membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility—parameters that are critical in CNS drug discovery programs targeting mGluR5 [1]. Furthermore, the additional freely rotatable bond in the ethyl analog (3 vs 2 rotatable bonds) increases conformational entropy, potentially enabling binding poses that are sterically inaccessible to the N-methyl congener . Procurement of the N-methyl analog (CAS 1708264-18-9) as a drop-in replacement would therefore introduce an uncontrolled variable in any structure-activity relationship (SAR) study built around the ethyl-substituted scaffold.

Quantitative Differentiation Evidence: 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole vs. Closest Analogs


Computed Lipophilicity (LogP) Advantage of the N-Ethyl Substituent over the N-Methyl Analog

The target compound exhibits a computed LogP of 2.025, which is 0.48 log units higher than the 1.5421 LogP of its direct N-methyl analog 3-(1-methyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, calculated using the same computational method by the same vendor . This 0.48 ΔLogP corresponds to an approximately 3.0-fold difference in lipophilicity. In CNS drug discovery, a LogP range of 2–3.5 is generally considered optimal for balancing blood-brain barrier penetration and aqueous solubility; the ethyl analog sits at the lower boundary of this window, while the methyl analog falls below it [1]. For mGluR5 PAM programs where CNS exposure is a prerequisite, this difference may be pharmacokinetically consequential.

Lipophilicity CNS drug design mGluR5 PAM Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility Differential vs. N-Methyl Analog

The target compound possesses 3 rotatable bonds, one more than the 2 rotatable bonds of the N-methyl analog . The additional rotatable bond arises from the ethyl substituent on the pyrrole nitrogen, which introduces an extra sp³-sp³ torsional degree of freedom. In computational docking and molecular dynamics simulations, each additional rotatable bond expands the accessible conformational space of the ligand, which can be either beneficial (enabling induced-fit binding to cryptic receptor pockets) or detrimental (increasing entropic penalty upon binding) depending on the target [1]. For researchers optimizing mGluR5 PAM activity, the ethyl analog provides an additional SAR vector that is absent in the methyl congener.

Conformational entropy Molecular flexibility Binding pose diversity SAR

Vendor-Supplied Purity Differential: 97% (Ethyl) vs. 95% (Methyl) from Same Supplier

From the same commercial supplier (Leyan), the target N-ethyl compound is offered at 97% purity, whereas the N-methyl analog is listed at 95% purity . While both purities are adequate for early-stage screening, the 2-percentage-point difference may be relevant for biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) where impurities at the 3–5% level can confound affinity measurements. The higher purity also reduces the need for repurification prior to use in sensitive crystallography or NMR studies.

Compound purity Procurement quality Reproducibility

Scaffold Class Relevance: 1,2,4-Oxadiazole-Piperidine Core as a Privileged mGluR5 PAM Pharmacophore

The 3-(pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole scaffold, of which the target compound is the N-ethyl variant, is explicitly claimed and exemplified in the Addex Pharmaceuticals patent family (CN-101218234-A) covering positive allosteric modulators of mGluR5 [1]. While no published Ki or EC₅₀ data are available for the specific N-ethyl analog at this time, the broader chemotype has produced development candidates such as ADX-47273, a structurally related 1,2,4-oxadiazole-piperidine that demonstrated mGluR5 PAM activity in vivo [2]. The N-ethylpyrrole substitution represents a deliberate SAR expansion point, with the ethyl group offering a distinct steric and electronic profile compared to the methyl and unsubstituted pyrrole variants covered in the patent. Researchers building on this patent space should prioritize the ethyl analog when exploring N-alkyl SAR vectors.

mGluR5 positive allosteric modulator CNS drug discovery Patent scaffold analysis

Piperidine Regioisomer Differentiation: 3-yl vs. 4-yl Substitution on the Oxadiazole Core

The target compound carries the piperidine ring at the oxadiazole 5-position via the piperidine 3-position (meta attachment), whereas a commercially available structural isomer, 4-[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]-piperidine (CAS 1707379-04-1), attaches the piperidine at the 4-position (para attachment) [1][2]. This regioisomeric difference alters the spatial orientation of the basic piperidine nitrogen relative to the oxadiazole-pyrrole plane, which is expected to shift the hydrogen-bonding geometry with target residues. In the mGluR5 PAM patent series, the 3-piperidinyl attachment is the preferred regioisomer for activity, consistent with a binding model where the piperidine NH projects into a specific hydrogen-bond acceptor pocket [3]. Substitution with the 4-piperidinyl isomer is therefore not pharmacophorically equivalent.

Regioisomer specificity Piperidine attachment Target engagement geometry

Computed Topological Polar Surface Area (TPSA) Consistency Within the Series

Both the N-ethyl target compound and its N-methyl analog share an identical computed TPSA of 55.88 Ų . This value falls well below the widely accepted TPSA threshold of <90 Ų for favorable CNS penetration and below the <140 Ų cutoff for oral bioavailability [1]. The invariance of TPSA across N-alkyl substitutions means that the lipophilicity gain conferred by the ethyl group (ΔLogP +0.48) is achieved without any penalty to polar surface area, preserving the compound's predicted capacity for passive CNS permeation. This represents a favorable CNS MPO (Multiparameter Optimization) profile adjustment relative to the methyl analog.

TPSA CNS Multiparameter Optimization Blood-brain barrier prediction

Prioritized Application Scenarios for 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


mGluR5 Positive Allosteric Modulator Lead Optimization: N-Alkylpyrrole SAR Expansion

The target compound serves as a dedicated SAR probe for the N-alkylpyrrole vector within the pyrrole-oxadiazole-piperidine mGluR5 PAM chemotype claimed in CN-101218234-A [1]. Its LogP of 2.025 positions it between the N-methyl analog (LogP 1.5421) and more lipophilic N-propyl or N-benzyl variants, allowing medicinal chemistry teams to systematically map the lipophilicity-tolerability relationship without introducing TPSA changes (both analogs share TPSA 55.88 Ų) . The additional rotatable bond (3 vs. 2) further enables exploration of ethyl-specific binding conformations that may be inaccessible to the N-methyl congener.

Computational Chemistry Library Design: CNS MPO Profile Balancing

For computational chemists constructing virtual libraries for CNS target screening, this compound provides an attractive CNS MPO desirability score due to its combination of TPSA = 55.88 Ų (<90 Ų CNS threshold) and LogP = 2.025 (within the 2–3.5 CNS-optimal window) [1]. The TPSA-LogP pairing is superior to that of the N-methyl analog (LogP 1.5421, below the lower CNS boundary), making the ethyl compound a preferred starting point for docking-based virtual screening campaigns against CNS targets including, but not limited to, mGluR5.

Biophysical Assay-Ready Compound Procurement: Higher Purity for SPR and ITC Studies

With a vendor-specified purity of 97% (vs. 95% for the N-methyl analog from the same supplier), the target compound is better suited for label-free biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), where impurity-related artifacts at the 3–5% level can generate misleading Kd or ΔH measurements [1]. Procurement of the higher-purity ethyl analog reduces the need for pre-assay repurification, streamlining workflow in fragment-based drug discovery and hit validation pipelines.

Piperidine Regioisomer Selectivity Studies: 3-yl vs. 4-yl Attachment in Target Engagement

The 3-piperidinyl attachment in the target compound is the pharmacophorically preferred regioisomer for mGluR5 PAM activity as evidenced by the patent literature [1]. Comparative studies with the 4-piperidinyl regioisomer (CAS 1707379-04-1) can be designed to quantify the contribution of piperidine nitrogen geometry to target binding . The N-ethylpyrrole group provides a consistent substitution pattern for such regioisomer comparisons, isolating the piperidine attachment point as the sole structural variable.

Quote Request

Request a Quote for 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.